3-Bromo-4-methoxybenzonitrile
Overview
Description
Synthesis Analysis
While the specific synthesis of 3-Bromo-4-methoxybenzonitrile is not directly detailed in available literature, the synthesis of similar brominated and methoxybenzonitriles involves steps such as bromination, cyanation, and methoxylation of precursor compounds. For example, methodologies for synthesizing structurally related compounds often include halogenation reactions followed by the introduction of the cyano and methoxy groups through appropriate functional group transformations (Szumigala et al., 2004).
Molecular Structure Analysis
Studies on compounds similar to 3-Bromo-4-methoxybenzonitrile, such as 5-Bromo-2-methoxybenzonitrile, reveal insights into their equilibrium geometric structure through quantum mechanical calculations. These studies typically employ Density Functional Theory (DFT) to predict geometrical parameters such as bond lengths, angles, and dihedral angles, which are crucial for understanding the structural characteristics of these compounds (Kumar & Raman, 2017).
Chemical Reactions and Properties
The chemical behavior of bromo and methoxy substituted benzonitriles under various conditions can provide insights into the reactivity of 3-Bromo-4-methoxybenzonitrile. For instance, the biotransformation of bromoxynil (a related compound) under different anaerobic conditions demonstrates the pathways for degradation and potential environmental fate of such molecules (Knight et al., 2003).
Physical Properties Analysis
The physical properties of bromo-methoxybenzonitriles, including their melting points, solubilities, and crystal structures, are key for understanding their behavior in different environments and applications. While specific data for 3-Bromo-4-methoxybenzonitrile is scarce, the analysis of related compounds provides valuable information. For example, the study of crystal structures and solvates of dihalo-hydroxybenzonitriles reveals details about their solid-state arrangements and intermolecular interactions (Britton, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 3-Bromo-4-methoxybenzonitrile, can be inferred from studies on similar molecules. These properties are crucial for predicting how the compound behaves in chemical reactions and its suitability for use in various chemical syntheses. Analysis of the molecular structure, vibrational spectroscopy, and reactivity descriptors of related compounds provides a foundation for understanding these aspects (Elanthiraiyan et al., 2015).
Scientific Research Applications
Synthesis of Benzisothiazole Derivatives : It is used in the synthesis of 7-methoxy-1,2-benzisothiazole and its derivatives, which have potential applications in chemical synthesis and pharmaceuticals (Rahman & Scrowston, 1983).
Herbicide Production : This compound is used as a precursor in the production of herbicides like bromoxynil and ioxynil, which are effective in controlling broad-leafed weeds, particularly in crop-growing areas (Subbarayappa et al., 2010); (Subbarayappa et al., 2011).
Anti-tumor Activities : Derivatives of 3-Bromo-4-methoxybenzonitrile have shown anti-tumor activities, particularly against Bcap-37 cell proliferation, indicating its potential in cancer research (Li, 2015).
Environmental Impact Studies : Studies on bromoxynil, a herbicide derived from 3-Bromo-4-methoxybenzonitrile, have focused on its environmental impact, photodegradation, and metabolism in various conditions, which is crucial for understanding its environmental fate (Knight et al., 2003); (Kochany et al., 1990).
Non-Linear Optical Applications : It is also utilized in non-linear optical applications due to its potential in frequency doubling and second harmonic generation, which are important in optical communications and signal processing (Kumar & Raman, 2017).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZMDRKTYTPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352917 | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxybenzonitrile | |
CAS RN |
117572-79-9 | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117572-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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